4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one
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Overview
Description
4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one is a chemical compound with a complex structure that includes multiple chlorine atoms and a thiazolidinone ring
Preparation Methods
The synthesis of 4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one typically involves the reaction of chlorinated phenyl derivatives with thiazolidinone precursors under specific conditions. Industrial production methods may include the chlorination of phenol to produce hexachlorocyclohexa-2,5-dien-1-one, followed by hydrolysis to yield the desired compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one involves its interaction with specific molecular targets and pathways. It may function as an electrophilic agent, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one include other chlorinated thiazolidinones and phenyl derivatives. These compounds share similar chemical properties but may differ in their specific reactivity and applications. For example, chloranil (tetrachloro-1,4-benzoquinone) is another chlorinated compound with distinct properties and uses .
Properties
CAS No. |
62094-59-1 |
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Molecular Formula |
C10H6Cl5NOS |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4,4,5,5-tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C10H6Cl5NOS/c11-7-3-1-6(2-4-7)5-16-8(17)9(12,13)10(14,15)18-16/h1-4H,5H2 |
InChI Key |
NTVHNAOWCKFQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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